molecular formula C6H4ClN3O2S2 B13110554 4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide

4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide

Cat. No.: B13110554
M. Wt: 249.7 g/mol
InChI Key: FDJISMAXRNGVKR-UHFFFAOYSA-N
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Description

4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core with a chlorine atom at the 4-position and a sulfonamide group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide typically involves multiple steps. One common method starts with the Gewald reaction, which forms the thieno[2,3-d]pyrimidine core. This is followed by chlorination and sulfonamide formation. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions to increase yield and reduce the number of purification steps. The use of standard laboratory equipment and readily available reagents is common to ensure the process is practical for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 4-position .

Scientific Research Applications

4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives, such as:

  • 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
  • 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid
  • 4-Chlorothieno[3,2-d]pyrimidine

Uniqueness

4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide is unique due to the presence of both a chlorine atom and a sulfonamide group, which confer specific chemical properties and biological activities. This makes it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C6H4ClN3O2S2

Molecular Weight

249.7 g/mol

IUPAC Name

4-chlorothieno[2,3-d]pyrimidine-6-sulfonamide

InChI

InChI=1S/C6H4ClN3O2S2/c7-5-3-1-4(14(8,11)12)13-6(3)10-2-9-5/h1-2H,(H2,8,11,12)

InChI Key

FDJISMAXRNGVKR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1C(=NC=N2)Cl)S(=O)(=O)N

Origin of Product

United States

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